1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
Brand Name: Vulcanchem
CAS No.: 18404-55-2
VCID: VC0027008
InChI: InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C
Molecular Formula: C₂₃H₂₄O₁₀
Molecular Weight: 460.43

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

CAS No.: 18404-55-2

Cat. No.: VC0027008

Molecular Formula: C₂₃H₂₄O₁₀

Molecular Weight: 460.43

* For research use only. Not for human or veterinary use.

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester - 18404-55-2

Specification

CAS No. 18404-55-2
Molecular Formula C₂₃H₂₄O₁₀
Molecular Weight 460.43
IUPAC Name methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate
Standard InChI InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₃H₂₄O₁₀, with a molecular weight of 460.43 g/mol . Its structure features:

  • A 1-naphthol aromatic ring system linked to a glucuronic acid backbone.

  • Acetyl groups at the 2, 3, and 4 positions of the glucuronic acid.

  • A methyl ester at the carboxyl terminus to enhance stability and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number18404-55-2
Molecular FormulaC₂₃H₂₄O₁₀
Molecular Weight460.43 g/mol
Purity (Commercial)≥95% (HPLC)
SolubilityOrganic solvents (DMSO, CHCl₃)

The stereochemistry of the glucuronic acid moiety (beta-D-configuration) ensures compatibility with mammalian enzymatic systems, particularly uridine diphosphate-glucuronosyltransferases (UGTs) .

Synthesis and Purification

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Glucuronidation: Coupling 1-naphthol with activated glucuronic acid derivatives.

  • Acetylation: Protection of hydroxyl groups at positions 2, 3, and 4 using acetic anhydride.

  • Methyl Esterification: Stabilization of the carboxyl group via methanol under acidic conditions .

Analytical Validation

Purification typically involves column chromatography (silica gel) followed by recrystallization. Identity confirmation uses:

  • NMR Spectroscopy: Distinct signals for acetyl (δ 2.0–2.2 ppm) and naphthyl protons (δ 7.2–8.2 ppm).

  • Mass Spectrometry: ESI-MS shows [M+Na]⁺ at m/z 483.4 .

Biochemical Applications

Glucuronidation Studies

Glucuronidation is a phase II metabolic reaction catalyzed by UGT enzymes, converting lipophilic compounds into water-soluble glucuronides for excretion. This compound serves as:

  • A substrate analog to study UGT enzyme kinetics .

  • A precursor for synthesizing deuterated or radiolabeled tracers in mass spectrometry assays.

Table 2: Enzyme Kinetic Parameters (Representative Data)

EnzymeVₘₐₓ (pmol/min/mg)Kₘ (μM)Source
UGT2B1728011
Human Intestinal Microsomes4920

Prodrug Development

The acetyl and methyl groups enhance membrane permeability, making the compound a candidate for prodrug strategies. For example:

  • Anticancer Agents: Glucuronide prodrugs activated by tumor-associated β-glucuronidase .

  • Antiviral Compounds: Masked nucleoside analogs for targeted delivery.

Pharmacological Relevance

Metabolic Stability

In vitro studies using human liver microsomes show rapid deacetylation and demethylation, yielding 1-naphthol glucuronide as the primary metabolite . This mirrors clinical observations of glucuronide recycling in hepatic and intestinal tissues .

Toxicity Profile

Limited toxicological data exist, but acetylated glucuronides generally exhibit:

  • Low Acute Toxicity (LD₅₀ > 2,000 mg/kg in rodents).

  • Irritation Potential: Handle with nitrile gloves and fume hoods .

SupplierPurityPrice Range (€)Availability
Santa Cruz Biotechnology≥95%336–2,162June 2025
Alfa Chemistry≥97%420–2,500Immediate
LGC Standards≥98%500–2,8004–6 weeks

Case Study: HIF-2α Inhibitor Development

A 2019 study in the Journal of Medicinal Chemistry utilized structurally similar acetylated glucuronides to optimize PT2385, a HIF-2α antagonist . Key findings:

  • Glucuronide Metabolites: PT2639 (a glucuronide derivative) showed 6.9-fold higher AUC than PT2385 in clinical trials .

  • MRP2 Transport: Saturation of multidrug resistance-associated protein 2 (MRP2) at high doses limited parent drug exposure .

This underscores the compound’s utility in resolving pharmacokinetic challenges during drug development.

Future Directions

  • Targeted Delivery Systems: Exploit β-glucuronidase overexpression in tumors for site-specific activation.

  • Enzyme Engineering: Designer UGT variants with enhanced specificity for acetylated substrates.

  • Biomarker Discovery: Glucuronidation profiles as indicators of metabolic disease .

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